4-Chloro-3-nitrophenyl methyl sulfone

Nucleophilic aromatic substitution SNAr Electron-withdrawing group

Researchers requiring a highly activated SNAr substrate often face inconsistent reactivity from analogs. 4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) solves this with its dual electron-withdrawing substituents, enabling rapid derivatization at room temperature. Key advantages: • Enables complete SNAr displacement with amines within 30 min at 23 °C. • Core scaffold for sub-μg/mL antifungal agents. • >98% purity ensures reproducible yields in SAR libraries. Bulk quantities in stock for immediate dispatch.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
CAS No. 97-07-4
Cat. No. B1293896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrophenyl methyl sulfone
CAS97-07-4
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyJAANTSGNTKWLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitrophenyl methyl sulfone Procurement Guide


4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4), also known as 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, is a nitro-substituted aryl methyl sulfone building block with the molecular formula C₇H₆ClNO₄S and molecular weight 235.64 g/mol [1]. At ambient temperature, the compound exists as a white to light yellow powder or crystalline solid with a melting point range of 123.0–127.0 °C [2]. Its structure features three electronically distinct substituents on the phenyl ring: a chlorine atom at the 4-position, a nitro group at the 3-position, and a methylsulfonyl moiety at the 1-position relative to the chloro substituent. This substitution pattern confers unique reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions and positions the compound as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound exhibits moderate solubility in organic solvents such as DMSO and methanol, while being substantially less soluble in water, a property characteristic of its nitro-substituted aromatic framework .

4-Chloro-3-nitrophenyl methyl sulfone: Analog Interchangeability


The combination of electron-withdrawing substituents on 4-chloro-3-nitrophenyl methyl sulfone creates a specific electronic environment that governs both its reactivity as a synthetic intermediate and its biological profile. The methyl sulfone group (-SO₂CH₃) exerts a strong electron-withdrawing effect via induction, which, together with the nitro group at the ortho-relative position, substantially activates the aryl chloride toward nucleophilic aromatic substitution while simultaneously deactivating the ring toward electrophilic attack . This electronic landscape cannot be replicated by analogs bearing alternative substituents. For instance, the corresponding methyl sulfide analog (4-chloro-3-nitrophenyl methyl sulfide, CAS 1199-36-6) lacks the strong electron-withdrawing sulfonyl group and therefore exhibits markedly different reactivity profiles in cross-coupling and displacement reactions . Similarly, the bis-aryl sulfone derivative, bis(4-chloro-3-nitrophenyl) sulfone (CAS 1759-05-3), contains two 4-chloro-3-nitrophenyl moieties bridged by a sulfonyl group, yielding a substantially higher molecular weight scaffold (≈423 g/mol) with different solubility, steric, and electronic characteristics [1]. A recently published market analysis notes that structural analogs such as 2-nitro-4-(methylthio)chlorobenzene or 2-nitro-4-methoxychlorobenzene have been proposed as alternatives in certain synthetic sequences; however, the authors caution that these substitutions alter reaction kinetics and product outcomes in ways that demand experimental validation on a case-by-case basis [2]. Consequently, procurement decisions predicated on mere structural resemblance without direct comparative data risk introducing uncharacterized variables into synthetic workflows.

4-Chloro-3-nitrophenyl methyl sulfone: Comparative Evidence


SNAr Reactivity: Sulfone vs. Sulfide Activation

The methyl sulfone group (-SO₂CH₃) in 4-chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) exerts a strong electron-withdrawing inductive effect (-I) and a modest electron-withdrawing resonance effect (-M) on the aromatic ring, which, in concert with the ortho-nitro group, substantially enhances the susceptibility of the aryl chloride to nucleophilic aromatic substitution (SNAr). In contrast, the corresponding methyl sulfide analog (4-chloro-3-nitrophenyl methyl sulfide, CAS 1199-36-6) bears a -SCH₃ group that exerts a net electron-donating resonance effect (+M), thereby deactivating the ring toward SNAr displacement of the chloride leaving group . This electronic divergence means that reactions optimized for the sulfone scaffold will not proceed with comparable kinetics or yields when the sulfide analog is substituted, unless reaction conditions (temperature, base strength, nucleophile concentration) are systematically re-optimized. While direct kinetic comparison data for this specific pair are not reported in the open literature, the established Hammett σₚ values for -SO₂CH₃ (σₚ ≈ 0.72) and -SCH₃ (σₚ ≈ 0.00) provide a quantitative framework for predicting relative SNAr reactivity [1].

Nucleophilic aromatic substitution SNAr Electron-withdrawing group Synthetic intermediate

Antifungal Core Scaffold Specificity

The parent scaffold 4-chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) serves as the essential precursor for synthesizing halogenated methyl sulfone derivatives that exhibit potent anti-Candida albicans activity. In a 2015 head-to-head comparative study, three halogenated derivatives sharing the 4-chloro-3-nitrophenyl sulfone core were evaluated for their ability to inhibit C. albicans cell growth, adhesion, and filamentation using the CLSI M27-A3 broth microdilution protocol [1]. The derivative bromodichloromethyl-4-chloro-3-nitrophenyl sulfone (halogenated methyl sulfone 1) achieved 100% cell growth inhibition at a concentration of 0.5 µg/mL. The dichloromethyl-substituted analog (halogenated methyl sulfone 2) exhibited equivalent potency (100% inhibition at 0.5 µg/mL). Critically, when the 4-chloro-3-nitrophenyl core was modified to incorporate a hydrazino group at C-1 in place of the chloro-nitro substitution pattern (halogenated methyl sulfone 3), the concentration required to achieve 100% inhibition increased eight-fold to 4 µg/mL [1]. This eight-fold potency differential directly links the 4-chloro-3-nitrophenyl methyl sulfone scaffold—specifically the chloro and nitro substituents—to the observed antifungal activity of its derivatives. Furthermore, both halogenated methyl sulfone 1 and 2 significantly reduced C. albicans adhesion to Caco-2 epithelial cells (P ≤ 0.05) after 18 hours of co-incubation, without affecting fungal cell viability during the initial 90-minute incubation period [1].

Antifungal Candida albicans Sulfone derivatives Virulence inhibition

Purity Benchmarking: TCI Grade vs. Generic Supplies

Commercially available 4-chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) is supplied at two distinct purity tiers that carry different implications for synthetic reproducibility. The higher-grade specification, as offered by Tokyo Chemical Industry (TCI), guarantees a minimum purity of >98.0% as determined by gas chromatography (GC), with a melting point specification of 123.0–127.0 °C and NMR confirmation of structural identity [1]. In contrast, generic suppliers (e.g., AKSci, Bidepharm) offer the compound at a minimum purity specification of 95%, with a broader melting point range of 126–130 °C and no explicit GC validation provided in the standard product listing . The 3% absolute purity differential (98% vs. 95%) corresponds to a 2.5-fold reduction in maximum potential impurity burden—from ≤5% in the 95% grade to ≤2% in the >98% grade. For synthetic applications involving stoichiometric reagents or catalytic processes sensitive to trace impurities (e.g., palladium-catalyzed cross-couplings, nucleophilic substitutions requiring precise stoichiometry), this purity differential can translate into meaningful differences in reaction yield consistency and the ease of downstream purification .

Purity GC analysis Quality control Reproducible synthesis

Solubility Profile: DMSO and Methanol

4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4) exhibits a defined solubility profile that distinguishes it from more hydrophobic analogs and informs solvent selection for synthetic transformations. The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, while being substantially insoluble in water . This solubility behavior is consistent with its polar surface area contributed by the nitro and sulfonyl functional groups. In contrast, the bis-aryl sulfone analog, bis(4-chloro-3-nitrophenyl) sulfone (CAS 1759-05-3), possesses approximately twice the molecular weight (≈423 g/mol vs. 235.64 g/mol) and a more extended hydrophobic surface, resulting in reduced solubility in polar aprotic solvents and necessitating different solvent systems for comparable reactions [1]. The differential DMSO solubility of 4-chloro-3-nitrophenyl methyl sulfone has been explicitly leveraged in published synthetic protocols: a representative procedure describes the dissolution of 5 g (21 mmol) of the compound in 15 mL DMSO for a nucleophilic substitution reaction with 3-amino-1,2-propanediol (4.25 g, 47 mmol), with the reaction proceeding at 23 °C for 30 minutes before work-up [2].

Solubility Reaction medium DMSO Methanol Formulation

4-Chloro-3-nitrophenyl methyl sulfone: Application Scenarios


Antifungal Precursor: Halogenated Methyl Sulfones

The head-to-head antifungal study by Staniszewska et al. (2015) provides direct evidence that 4-chloro-3-nitrophenyl methyl sulfone serves as the essential core scaffold for synthesizing halogenated methyl sulfone derivatives with sub-microgram per milliliter potency against Candida albicans [1]. Derivatives built on this core achieved 100% cell growth inhibition at 0.5 µg/mL, representing an eight-fold potency advantage over analogs lacking the specific chloro-nitro substitution pattern. This application scenario is particularly relevant for researchers developing anti-virulence agents that target fungal adhesion and filamentation rather than direct cell killing, a strategy that may mitigate the emergence of drug resistance. Procurement of high-purity (>98% GC) 4-chloro-3-nitrophenyl methyl sulfone ensures reproducible derivatization yields in the synthesis of these halogenated methyl sulfone antifungals [2].

SNAr Platform for Pharmaceutical Intermediates

The strong electron-withdrawing capacity of the methyl sulfone group (σₚ ≈ 0.72), combined with the ortho-nitro group, renders 4-chloro-3-nitrophenyl methyl sulfone a highly activated substrate for SNAr reactions with amine, alcohol, and thiol nucleophiles [1]. This activation enables substitution of the aryl chloride under milder conditions (room temperature, short reaction times) compared to less activated aryl chlorides, as evidenced by the representative protocol achieving complete conversion with 3-amino-1,2-propanediol in DMSO at 23 °C within 30 minutes [2]. The compound's slight solubility in DMSO and methanol further facilitates homogeneous reaction conditions . This scenario is particularly applicable to medicinal chemistry programs requiring rapid diversification of the 4-chloro-3-nitrophenyl scaffold to generate sulfonamide-, ether-, or amine-linked analog libraries for structure-activity relationship (SAR) studies .

Agrochemical Intermediate: Chloro-Nitro Reactivity

The dual presence of a reactive aryl chloride and a reducible nitro group on 4-chloro-3-nitrophenyl methyl sulfone positions this compound as a versatile intermediate in agrochemical research [1]. The aryl chloride can undergo displacement with various nucleophiles to introduce diverse functional groups, while the nitro group can be selectively reduced to an aniline for subsequent diazotization or amide coupling chemistry. This orthogonal reactivity profile—distinct from analogs such as the corresponding methyl sulfide which lacks the sulfone's electronic activation—enables sequential derivatization strategies for constructing herbicide and pesticide candidates [2]. The >98% purity grade is recommended for agrochemical SAR studies where trace impurities could confound biological activity interpretation .

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